molecular formula C14H28O4S B080976 Dodecylsulfonylacetic acid CAS No. 13887-93-9

Dodecylsulfonylacetic acid

Cat. No.: B080976
CAS No.: 13887-93-9
M. Wt: 292.44 g/mol
InChI Key: ZCYZWSXKUWASET-UHFFFAOYSA-N
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Description

Dodecylsulfonylacetic acid (hypothetical structure: CH₃(CH₂)₁₁SO₂CH₂COOH) is a synthetic organic compound featuring a dodecyl chain linked to a sulfonyl group (-SO₂-) and an acetic acid moiety. These analogs are widely used in industrial, pharmaceutical, and research applications due to their surfactant properties, solubility, and reactivity. This article compares this compound with key analogs, drawing on data from structurally related compounds.

Properties

CAS No.

13887-93-9

Molecular Formula

C14H28O4S

Molecular Weight

292.44 g/mol

IUPAC Name

2-dodecylsulfonylacetic acid

InChI

InChI=1S/C14H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

ZCYZWSXKUWASET-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCS(=O)(=O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CC(=O)O

Other CAS No.

13887-93-9

Synonyms

dodecylsulfonylacetic acid

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

One significant reaction involving dodecylsulfonylacetic acid is esterification. This process typically involves the reaction of the acid with alcohols to form esters. The use of dodecylbenzene sulfonic acid (a related compound) as a catalyst in reverse microemulsion systems has demonstrated high conversion rates for ester synthesis. For instance, the reaction conditions can be optimized by adjusting the molar ratio of reactants and controlling the temperature to achieve yields between 74% and 99% .

Catalytic Activity

This compound exhibits catalytic properties, particularly in the synthesis of bis(indolyl)methanes from indoles and aldehydes. The compound acts as a Brønsted acid catalyst, facilitating the reaction under mild conditions and yielding products in good to excellent yields (70%-96%). This catalytic activity is attributed to the ability of the sulfonic acid group to donate protons effectively, enhancing the reactivity of substrates involved in the reaction .

Hydrolysis Reactions

The hydrolysis of esters formed from this compound can also be studied. This reaction is essential for understanding how esters break down under acidic conditions. Dodecylbenzene sulfonic acid has been shown to be significantly more reactive than hydrochloric acid in hydrolyzing polymeric esters, indicating that dodecyl derivatives may offer enhanced reactivity due to their structural characteristics .

Esterification Mechanism

The esterification mechanism typically involves the formation of a carboxonium ion from the this compound when it reacts with an alcohol. This intermediate can then react with nucleophiles (from alcohols) to form esters. The reaction can be represented as follows:

RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}

Where RR represents the dodecyl group and RR' represents an alkyl group from the alcohol.

Catalytic Mechanism

In catalytic reactions involving this compound, the mechanism often begins with protonation of the substrate (e.g., indole) by the sulfonic acid group, forming a more reactive cationic species that can undergo nucleophilic attack by other reactants (e.g., aldehydes). This process enhances product formation and reduces reaction times significantly compared to non-catalyzed reactions .

Comparison of Catalytic Activity

Catalyst TypeReaction Time (hours)Yield (%)
This compound370-96
p-Toluenesulfonic Acid3Quantitative
Boric Acid6Quantitative

Comparison with Similar Compounds

Dodecylbenzenesulfonic Acid (CAS 27176-87-0)

Structure : C₁₂H₂₅C₆H₄SO₃H
Properties :

  • Physical State : Thick, light yellow to brown liquid .
  • Acidity : Strong acid (pKa ~1–2) due to sulfonic acid group.
  • Stability : Effective across a wide pH range (acidic to alkaline) and temperature extremes .
  • Applications : Detergent production, textile processing, and pharmaceuticals .
  • Hazards : Corrosive; listed as a hazardous substance by DOT and EPA .

Comparison with Dodecylsulfonylacetic Acid :

  • The benzene ring in dodecylbenzenesulfonic acid enhances hydrophobicity, whereas this compound’s acetic acid group may increase water solubility.
  • Sulfonic acids generally exhibit stronger acidity than sulfonylacetic acids due to the -SO₃H group.

Sodium Dodecyl Sulfate (SDS; CAS 151-21-3)

Structure : CH₃(CH₂)₁₁OSO₃⁻Na⁺
Properties :

  • Solubility : Highly water-soluble due to ionic sulfate group .
  • Applications : Laboratory detergent, emulsifier in cosmetics, protein denaturation .
  • Hazards : Skin/eye irritant; less corrosive than sulfonic acids .

Comparison :

  • SDS’s sulfate ester group provides superior foaming and emulsifying properties compared to sulfonylacetic or sulfonic acids.
  • Unlike this compound, SDS is a salt, enhancing its stability in aqueous solutions.

Isopropanolamine Dodecylbenzenesulfonate (CAS 26264-05-1)

Structure: C₁₂H₂₅C₆H₄SO₃⁻·C₃H₉NO⁺ Properties:

  • Form : Salt form improves handling and reduces corrosivity .
  • Applications : Used in liquid detergents and industrial cleaners .

Comparison :

Dodecyl Chloroacetate (CAS 6316-04-7)

Structure : CH₃(CH₂)₁₁OCOCH₂Cl
Properties :

  • Reactivity : Contains a reactive chloroacetate group, enabling esterification .
  • Applications : Intermediate in organic synthesis .

Comparison :

  • The chloroacetate group introduces electrophilic reactivity, absent in sulfonylacetic acid.

2-(Dodecyloxy)ethoxy)acetic Acid (CAS 27306-90-7)

Structure : CH₃(CH₂)₁₁OCH₂CH₂OCH₂COOH
Properties :

  • Solubility : Ether linkage enhances solubility in polar solvents .
  • Applications: Potential use in biodegradable surfactants.

Comparison :

  • The ether and acetic acid groups create a milder surfactant compared to sulfonic/sulfonyl derivatives.

Research Findings and Contradictions

  • Effectiveness in Extreme Conditions : Dodecylbenzenesulfonic acid outperforms SDS in high-temperature and variable pH environments , but SDS is preferred in biomedical applications due to lower toxicity .
  • Safety Profiles: While dodecylbenzenesulfonic acid is classified as corrosive , its salt forms (e.g., isopropanolamine) mitigate this risk .

Q & A

Q. How can conflicting data on this compound’s membrane permeability be resolved across studies?

  • Methodological Answer: Perform meta-analysis to identify variables such as lipid bilayer composition (e.g., synthetic vs. natural membranes) or assay type (e.g., PAMPA vs. Caco-2). Use multivariate regression to isolate confounding factors like ionic strength or temperature gradients .

Q. What mechanistic studies are required to elucidate this compound’s interactions with phospholipid bilayers?

  • Methodological Answer: Employ molecular dynamics simulations to model insertion kinetics and free energy changes. Validate experimentally via fluorescence anisotropy (to assess membrane fluidity) and surface plasmon resonance (SPR) for binding affinity quantification .

Q. How should researchers design experiments to probe the catalytic role of this compound in esterification reactions?

  • Methodological Answer: Use kinetic isotope effects (KIE) and transition-state analogs to identify rate-limiting steps. Pair with in situ Fourier-transform infrared (FTIR) monitoring to track intermediate formation. Compare turnover frequencies (TOF) under varying substrate concentrations .

Q. What statistical approaches are optimal for analyzing clustered data in this compound’s dose-response studies?

  • Methodological Answer: Apply mixed-effects models to account for nested observations (e.g., repeated measurements per subject). Use bootstrapping to estimate confidence intervals for EC50 values and hierarchical clustering to identify outlier datasets .

Q. How can computational modeling predict this compound’s behavior in multi-component colloidal systems?

  • Methodological Answer: Combine coarse-grained molecular dynamics (CGMD) with Hansen solubility parameters to simulate micelle formation. Validate predictions via small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) for size distribution analysis .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) and transparently report experimental conditions (e.g., solvent purity, humidity) to isolate discrepancies .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing step-by-step protocols in supplementary materials .

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